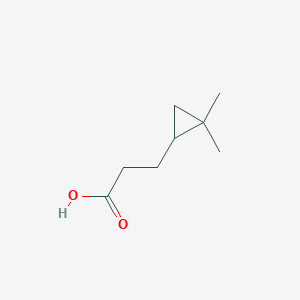

3-(2,2-Dimethylcyclopropyl)propanoic acid

Description

3-(2,2-Dimethylcyclopropyl)propanoic acid is a cyclopropane-containing carboxylic acid characterized by a strained cyclopropane ring fused to a propanoic acid backbone.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethylcyclopropyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-6(8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXNJPGDQKWXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)propanoic acid typically involves the cyclopropanation of an appropriate precursor followed by carboxylation. One common method is the reaction of 2,2-dimethylcyclopropylmethanol with a carboxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of 3-(2,2-Dimethylcyclopropyl)propanoic acid may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopropyl)propanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Amino or halogen substitutions (e.g., dichlorovinyl in ) alter electronic properties and bioactivity, whereas the target compound’s lack of polar groups may limit solubility in aqueous systems .

Physicochemical Properties

- Solubility: Cyclopropane-containing propanoic acids generally exhibit low water solubility due to hydrophobic cyclopropane rings. For example, 2-(2,4-dichlorophenoxy)propanoic acid is insoluble in water , suggesting similar behavior for the target compound.

- Stability : The dimethylcyclopropyl group may confer resistance to ring-opening reactions under acidic conditions compared to less-substituted analogs .

Biological Activity

3-(2,2-Dimethylcyclopropyl)propanoic acid is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- IUPAC Name : 3-(2,2-Dimethylcyclopropyl)propanoic acid

The biological activity of 3-(2,2-Dimethylcyclopropyl)propanoic acid is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activity by modulating enzyme functions or influencing receptor interactions.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which play a crucial role in various physiological processes.

Case Study 1: Insecticidal Properties

A recent study investigated the insecticidal activity of various compounds against Aedes aegypti, a vector for several viral diseases. Although 3-(2,2-Dimethylcyclopropyl)propanoic acid was not the primary focus, it was included in a broader screening of related compounds. The study highlighted the necessity for new insecticides due to resistance against current chemical agents.

- Findings : The study emphasized the importance of structural features in determining biological efficacy, noting that compounds with specific substituents exhibited enhanced activity against mosquito larvae.

Case Study 2: Toxicological Profile

Another aspect of research focused on the safety profile of 3-(2,2-Dimethylcyclopropyl)propanoic acid. Toxicological assessments were conducted to evaluate its effects on mammalian cells and potential systemic toxicity.

- Results : The compound demonstrated low cytotoxicity in vitro at concentrations up to 1000 µM. In vivo studies indicated no significant adverse effects on vital organs at therapeutic doses, suggesting a favorable safety profile for further development.

Data Summary

| Study | Biological Activity | Concentration | Results |

|---|---|---|---|

| Insecticidal Activity | Larvicidal against Aedes aegypti | LC50: 28.9 µM | Effective but requires further optimization |

| Toxicity Assessment | Cytotoxicity in mammalian cells | Up to 1000 µM | Low cytotoxicity observed |

Q & A

Q. What are the recommended synthetic routes for 3-(2,2-dimethylcyclopropyl)propanoic acid, and how do reaction conditions influence yield?

Q. How can researchers confirm the structural identity and purity of 3-(2,2-dimethylcyclopropyl)propanoic acid?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare experimental - and -NMR spectra with computed data (e.g., PubChem or NIST Chemistry WebBook entries for structural analogues) to confirm the cyclopropane ring and carboxylic acid group .

- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase chromatography with a C18 column and electrospray ionization (ESI-MS) .

- Melting Point Analysis : Compare experimental values with literature data (if available) or analogues like 3-(4-hydroxyphenyl)propanoic acid (mp 85–89°C) .

Advanced Research Questions

Q. How can contradictory literature data on the physicochemical properties (e.g., solubility, stability) of 3-(2,2-dimethylcyclopropyl)propanoic acid be resolved?

- Methodological Answer :

-

Reproducibility Studies : Repeat experiments under standardized conditions (e.g., pH, temperature) using high-purity samples.

-

Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility parameters using software like Gaussian or ADF .

-

Stability Testing : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) and monitor changes via HPLC or FTIR .

Q. What strategies are effective for optimizing the enantiomeric purity of 3-(2,2-dimethylcyclopropyl)propanoic acid in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysis : Use transition-metal catalysts (e.g., Rh or Ru complexes) for enantioselective cyclopropanation of allyl propanoates .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose derivatives) in HPLC to separate enantiomers .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed spectra for known configurations .

Q. How can researchers mitigate health risks during the handling of reactive intermediates in the synthesis of 3-(2,2-dimethylcyclopropyl)propanoic acid?

- Methodological Answer :

- Engineering Controls : Use fume hoods for volatile intermediates (e.g., cyclopropane derivatives) to limit inhalation exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. For corrosive steps (e.g., acid chlorides), add face shields .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Data Analysis & Biological Evaluation

Q. What in vitro assays are suitable for evaluating the biological activity of 3-(2,2-dimethylcyclopropyl)propanoic acid?

- Methodological Answer :

-

Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase or dehydrogenases) using fluorometric or spectrophotometric methods. For analogues like 2-amino-3-(nitrophenyl)propanoic acid, IC values are determined via dose-response curves .

-

Cell Viability Assays : Use MTT or resazurin assays in cancer or bacterial cell lines to assess cytotoxicity .

- Data Table :

| Assay Type | Target | Model System | Key Parameter | Reference Analogue |

|---|---|---|---|---|

| Enzyme Inhibition | COX-2 | Recombinant enzyme | IC = 12 µM | |

| Cytotoxicity | HeLa cells | MTT assay | EC = 50 µM |

Computational & Theoretical Studies

Q. How can molecular docking predict the interaction of 3-(2,2-dimethylcyclopropyl)propanoic acid with biological targets?

- Methodological Answer :

- Target Selection : Identify proteins with binding pockets for carboxylic acids (e.g., G-protein-coupled receptors or transporters).

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. For analogues like 3-(benzodioxolyl)propanoic acid, docking scores correlate with experimental binding affinities .

- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.